

# Furtrethonium Iodide: A Technical Guide to its Chemical and Structural Properties

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Compound of Interest		
Compound Name:	Furtrethonium iodide	
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### Introduction

Furtrethonium iodide is a synthetic quaternary ammonium salt that functions as a parasympathomimetic agent, specifically classified as a cholinergic agonist.[1][2] Historically, it has been utilized for its effects on smooth muscle, such as in the treatment of bladder paralysis.[3] Its mechanism of action involves mimicking the effects of the endogenous neurotransmitter acetylcholine, leading to the stimulation of the parasympathetic nervous system. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological action of furtrethonium iodide, tailored for a scientific audience.

## **Chemical Structure and Identification**

**Furtrethonium iodide**, chemically named furan-2-ylmethyl(trimethyl)azanium;iodide, consists of a positively charged cation and an iodide anion.[1] The cation features a central quaternary nitrogen atom bonded to three methyl groups and a methylene group, which in turn is attached to the 2-position of a furan ring. The positive charge on the quaternary ammonium group is essential for its cholinergic activity.

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} Caption: 2D Chemical Structure of Furtrethonium lodide.

## **Physicochemical Properties**

The key physicochemical properties of **furtrethonium iodide** are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.



Property	Value	Citation(s)
CAS Number	541-64-0	[4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> INO	[4][6]
Molecular Weight	267.11 g/mol	[1][4][6]
IUPAC Name	furan-2- ylmethyl(trimethyl)azanium;iodi de	[1]
Melting Point	116-117 °C or 118-120 °C	[6][7]
Solubility	Soluble in water and alcohol; Practically insoluble in benzene	[6]
pH (1% aq. solution)	5.3 - 6.0	[6]
SMILES	CINVALID-LINK (C)CC1=CC=CO1.[I-]	[1][4]
InChIKey	YKASHPSKFYVZRC- UHFFFAOYSA-M	[1]

## **Pharmacological Profile**

**Furtrethonium iodide** is a direct-acting parasympathomimetic agent that exerts its effects by binding to and activating cholinergic receptors, specifically muscarinic receptors.[2][3] This action mimics that of acetylcholine, leading to a variety of physiological responses characteristic of parasympathetic nervous system stimulation.

## **Mechanism of Action & Signaling Pathway**

As a muscarinic agonist, **furtrethonium iodide** binds to G-protein coupled muscarinic acetylcholine receptors (mAChRs) on the surface of target cells. While specific affinities for the five muscarinic receptor subtypes (M1-M5) are not well-documented for **furtrethonium iodide** itself, related compounds show significant activity. For instance, a structurally similar compound, 5-methyl**furtrethonium iodide**, has been shown to act on muscarinic receptors in smooth muscle tissue.



Upon binding, the agonist induces a conformational change in the receptor, activating an associated G-protein (typically Gq/11 for M1, M3, M5 or Gi/o for M2, M4). Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²+). This surge in cytoplasmic Ca²+, along with the activation of Protein Kinase C (PKC) by DAG, mediates the cellular response, such as smooth muscle contraction.

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// Edges Fur -> mAChR [label="Binds to"]; mAChR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca -> Response; PKC -> Response; } Caption: Postulated Gq-coupled signaling pathway for **Furtrethonium lodide**.

## **Experimental Protocols**

Detailed historical experimental protocols for **furtrethonium iodide** are not readily available in modern databases. However, a contemporary methodology for assessing the activity of a potential cholinergic agonist is presented below. This protocol is based on a general in vitro assay for screening cholinergic agents and can be adapted to characterize **furtrethonium iodide**.[4][5]



## In Vitro Assay for Cholinergic Agonist Activity

Objective: To determine the efficacy and potency of **furtrethonium iodide** as a muscarinic receptor agonist by measuring changes in intracellular acetylcholine levels in a suitable cell line.

#### Materials:

- Human neuroblastoma cell line (e.g., LA-N-2), known to express muscarinic receptors.[1][5]
- Cell culture medium (e.g., DMEM/Ham's F-12) with and without choline chloride.
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- Furtrethonium iodide stock solution.
- Positive control (e.g., Carbachol, Muscarine).
- · Cell lysis buffer.
- Acetylcholine/Choline assay kit (e.g., colorimetric or fluorometric).
- Microplate reader.

#### Methodology:

- Cell Culture:
  - Culture LA-N-2 cells in DMEM/Ham's F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment:



- Prepare a range of concentrations of furtrethonium iodide by serial dilution in cholinefree assay medium (DMEM/Ham's F-12 with 2% FBS).
- Wash the cells with phosphate-buffered saline (PBS).
- Replace the medium with the prepared solutions of furtrethonium iodide or controls.
- Incubate for a predetermined time (e.g., 5 hours) to allow for receptor activation and subsequent cellular responses.
- Sample Collection and Lysis:
  - After incubation, collect the supernatant (extracellular medium).
  - Wash the cells again with PBS.
  - Lyse the cells using a suitable lysis buffer to release intracellular components.
  - Collect the cell lysate (intracellular fraction).
- Acetylcholine Measurement:
  - Measure the concentration of acetylcholine in both the extracellular and intracellular fractions using a commercially available assay kit, following the manufacturer's instructions.
  - The assay typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the amount of acetylcholine present.
  - Read the absorbance or fluorescence using a microplate reader.
- Data Analysis:
  - Construct dose-response curves by plotting the change in acetylcholine concentration against the log concentration of furtrethonium iodide.
  - Calculate pharmacological parameters such as EC<sub>50</sub> (half-maximal effective concentration) to quantify the potency of the compound.



 Compare the results to the positive control. An increase in intracellular acetylcholine levels is indicative of muscarinic agonist activity.[5]

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// Edges Start -> Culture; Culture -> Prepare; Prepare -> Treat; Treat -> Incubate; Incubate -> Separate; Separate -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Generalized workflow for an in vitro cholinergic agonist assay.

## Conclusion

**Furtrethonium iodide** is a classic cholinergic agonist whose quaternary ammonium structure and furan moiety are key to its parasympathomimetic activity. While detailed modern pharmacological data and experimental protocols are scarce, its fundamental chemical properties are well-established. By understanding its structure and applying contemporary assay methodologies, researchers can further elucidate its specific interactions with muscarinic receptor subtypes and its potential applications in drug development and neuroscience research.

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